molecular formula C26H24Cl2N4OS B11079537 2-{[5-(2,4-Dichlorophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-mesitylacetamide

2-{[5-(2,4-Dichlorophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-mesitylacetamide

Cat. No.: B11079537
M. Wt: 511.5 g/mol
InChI Key: GODFSUNYTDXFLT-UHFFFAOYSA-N
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Description

This compound is a mouthful, but its structure reveals its complexity. Let’s break it down:

    Chemical Formula: CHClFNOS

    CAS Number: 443740-19-0

    Molecular Weight: 502.949 g/mol

The compound features a triazole ring, chlorophenyl groups, and a mesitylacetamide moiety

Preparation Methods

Synthetic Routes:: While specific synthetic routes for this compound might not be widely documented, we can infer that it involves the condensation of appropriate precursors. The triazole ring formation likely occurs through cyclization reactions.

Industrial Production:: Unfortunately, industrial-scale production methods remain elusive due to limited data. research labs may synthesize it for targeted studies.

Chemical Reactions Analysis

Reactions::

    Oxidation/Reduction: The compound could undergo redox reactions, potentially affecting its pharmacological properties.

    Substitution: Chlorine atoms in the phenyl rings might participate in substitution reactions.

    Amide Hydrolysis: The amide linkage could hydrolyze under specific conditions.

Common Reagents::

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Alkyl halides, nucleophiles

    Hydrolysis Conditions: Acidic or basic aqueous solutions

Major Products:: These reactions could yield derivatives with altered properties, such as modified solubility or bioactivity.

Scientific Research Applications

Chemistry::

    Drug Design: Researchers explore its potential as a scaffold for novel drugs.

    Catalysis: Could serve as a ligand in transition metal catalysis.

Biology and Medicine::

    Antifungal Properties: Investigated for antifungal activity.

    Enzyme Inhibition: May target specific enzymes.

    Cell Signaling: Could modulate cellular pathways.

Industry::

    Materials Science: Potential use in polymers or coatings.

Mechanism of Action

The compound likely interacts with specific receptors or enzymes. Further studies are needed to elucidate its precise mode of action.

Comparison with Similar Compounds

While data on this specific compound’s uniqueness is scarce, we can compare it to related structures:

    2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide:

    2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide:

Properties

Molecular Formula

C26H24Cl2N4OS

Molecular Weight

511.5 g/mol

IUPAC Name

2-[[5-(2,4-dichlorophenyl)-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide

InChI

InChI=1S/C26H24Cl2N4OS/c1-15-6-5-7-20(12-15)32-25(21-9-8-19(27)13-22(21)28)30-31-26(32)34-14-23(33)29-24-17(3)10-16(2)11-18(24)4/h5-13H,14H2,1-4H3,(H,29,33)

InChI Key

GODFSUNYTDXFLT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=NN=C2SCC(=O)NC3=C(C=C(C=C3C)C)C)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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